molecular formula C7H12O3 B6154848 (3R)-4-cyclopropyl-3-hydroxybutanoic acid CAS No. 2227691-88-3

(3R)-4-cyclopropyl-3-hydroxybutanoic acid

Katalognummer: B6154848
CAS-Nummer: 2227691-88-3
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: NVKJBDLGBWNSDO-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-4-cyclopropyl-3-hydroxybutanoic acid is an organic compound featuring a cyclopropyl group attached to a hydroxybutanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-cyclopropyl-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by hydrolysis and subsequent functional group transformations. For instance, starting from a cyclopropyl ketone, the compound can be synthesized via reduction to the corresponding alcohol, followed by oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and oxidation reactions under controlled conditions to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-4-cyclopropyl-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3R)-4-cyclopropyl-3-hydroxybutanoic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which (3R)-4-cyclopropyl-3-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can engage in unique binding interactions with enzymes and receptors, influencing various biochemical pathways. The hydroxyl and carboxylic acid functionalities also play crucial roles in these interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopropylcarboxylic acid
  • Cyclopropylmethanol
  • Cyclopropylamine

Uniqueness

(3R)-4-cyclopropyl-3-hydroxybutanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxybutanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

2227691-88-3

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

(3R)-4-cyclopropyl-3-hydroxybutanoic acid

InChI

InChI=1S/C7H12O3/c8-6(4-7(9)10)3-5-1-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1

InChI-Schlüssel

NVKJBDLGBWNSDO-ZCFIWIBFSA-N

Isomerische SMILES

C1CC1C[C@H](CC(=O)O)O

Kanonische SMILES

C1CC1CC(CC(=O)O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.